MFCD18318346

Description

However, based on the structural and functional analogs described in the evidence (e.g., boronic acids, trifluoromethyl-substituted ketones, and benzimidazole derivatives), we infer that it may belong to a class of organoboron or aromatic heterocyclic compounds. Such compounds are frequently used in cross-coupling reactions, pharmaceutical intermediates, or materials science applications. Hypothetically, MFCD18318346 could share properties like moderate solubility, tunable lipophilicity (LogP), and reactivity in catalytic systems, as observed in structurally related molecules .

Properties

IUPAC Name |

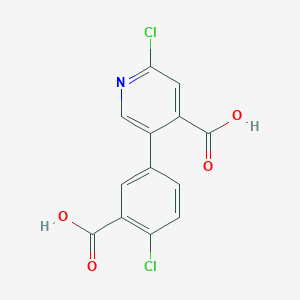

5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)13(19)20)9-5-16-11(15)4-7(9)12(17)18/h1-5H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEZVOWUBRDQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688220 | |

| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261935-05-0 | |

| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318346” typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same basic steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318346” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

“MFCD18318346” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and disease treatment.

Industry: “this compound” is used in the production of materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “MFCD18318346” involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with structural and functional similarities, enabling a comparative analysis framework. Below is a detailed comparison using data from the provided sources:

Table 1: Physicochemical Properties of MFCD18318346 and Analogs

* Hypothetical properties based on analogs.

Key Findings:

Structural Flexibility :

- Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high reactivity in Suzuki-Miyaura couplings due to their B–X bonds .

- Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability and lipophilicity, critical in drug design .

- Brominated aromatics (e.g., CAS 1761-61-1) serve as intermediates in heterocycle synthesis, with recyclable catalysts improving sustainability .

Bioactivity Profiles :

- Analogs with high GI absorption (e.g., CAS 1046861-20-4) are prioritized for oral drug candidates, while BBB-penetrant compounds (e.g., hypothetical this compound) may target CNS disorders .

Synthetic Challenges :

- Boron-containing compounds require anhydrous conditions, whereas trifluoromethyl ketones demand precise temperature control to avoid decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.